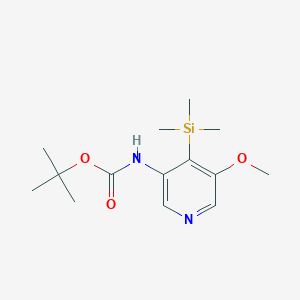

tert-Butyl 5-methoxy-4-(trimethylsilyl)pyridin-3-ylcarbamate

Description

tert-Butyl 5-methoxy-4-(trimethylsilyl)pyridin-3-ylcarbamate is a pyridine derivative featuring a tert-butyl carbamate group at position 3, a methoxy group at position 5, and a trimethylsilyl (TMS) substituent at position 4 of the pyridine ring. This compound is part of a broader class of carbamate-protected pyridines, which are widely utilized in medicinal chemistry and organic synthesis as intermediates for constructing complex molecules . The TMS group confers unique steric and electronic properties, influencing reactivity and stability compared to analogs with halogen or hydroxyl substituents.

Properties

IUPAC Name |

tert-butyl N-(5-methoxy-4-trimethylsilylpyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O3Si/c1-14(2,3)19-13(17)16-10-8-15-9-11(18-4)12(10)20(5,6)7/h8-9H,1-7H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVEQUJHTDPTPMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=CC(=C1[Si](C)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670118 | |

| Record name | tert-Butyl [5-methoxy-4-(trimethylsilyl)pyridin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1045858-18-1 | |

| Record name | 1,1-Dimethylethyl N-[5-methoxy-4-(trimethylsilyl)-3-pyridinyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1045858-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [5-methoxy-4-(trimethylsilyl)pyridin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex organic molecules, particularly in the field of heterocyclic chemistry. Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential as a therapeutic agent or intermediate in drug synthesis. Industry: It is used in the development of new materials and chemical processes, particularly in the organosilicon sector.

Mechanism of Action

The compound exerts its effects through its functional groups, which interact with various molecular targets. The exact mechanism depends on the specific application, but it generally involves interactions with enzymes, receptors, or other biological molecules. The molecular pathways involved can include signaling cascades, metabolic pathways, and structural modifications of target molecules.

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below summarizes key structural and molecular differences between tert-Butyl 5-methoxy-4-(trimethylsilyl)pyridin-3-ylcarbamate and its analogs:

Key Observations :

- Trimethylsilyl vs.

- Hydroxyl vs. TMS : The hydroxyl analog (254.28 g/mol) is more polar, enhancing aqueous solubility, whereas the TMS derivative’s hydrophobicity may favor organic-phase reactions .

- Electronic Effects: The cyano group in C12H15N3O3 withdraws electrons, activating the pyridine ring for nucleophilic substitution, unlike the electron-donating TMS group .

Biological Activity

Chemical Identity

tert-Butyl 5-methoxy-4-(trimethylsilyl)pyridin-3-ylcarbamate is a chemical compound with the molecular formula and a molecular weight of 296.44 g/mol. It is identified by the CAS number 1045858-18-1 and has various applications in biological research and potential therapeutic uses.

The biological activity of this compound is primarily attributed to its interactions with biological targets, which may include enzymes and receptors involved in various metabolic pathways. The presence of the trimethylsilyl group enhances the compound's lipophilicity, potentially improving its membrane permeability and bioavailability.

Pharmacological Properties

Research indicates that this compound may exhibit a range of pharmacological properties, including:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural motifs demonstrate significant antibacterial and antifungal activities. For instance, derivatives containing methoxy or silyl groups have shown enhanced activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

- Anticancer Potential : The compound's ability to inhibit specific cellular pathways may position it as a candidate for anticancer therapies. Similar compounds have demonstrated cytotoxic effects on various cancer cell lines, suggesting potential for further investigation in this area .

In Vitro Studies

In vitro studies are crucial for evaluating the biological activity of this compound. While specific data for this compound is limited, research on related compounds suggests:

| Activity Type | Test Organisms/Cells | IC50 Value |

|---|---|---|

| Antibacterial | E. coli, S. aureus | Varies by derivative |

| Antifungal | A. niger, C. albicans | Varies by derivative |

| Cytotoxicity | Human cancer cell lines | Varies by derivative |

Case Studies

- Antimicrobial Evaluation : A study evaluated the antimicrobial properties of various pyridine derivatives, including those with trimethylsilyl modifications. The results indicated that these compounds exhibited significant antibacterial effects against both Gram-positive and Gram-negative strains, with zones of inhibition comparable to standard antibiotics .

- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of pyridine-based compounds on cancer cell lines. The findings revealed that certain derivatives led to reduced cell viability in a dose-dependent manner, highlighting their potential as anticancer agents .

Chemical Reactions Analysis

Carbamate Deprotection Reactions

The tert-butyl carbamate group serves as a protecting group for amines and can be cleaved under specific conditions:

Mechanistic Insight : Acidic conditions protonate the carbamate oxygen, leading to tert-butanol elimination and isocyanate formation, which hydrolyzes to the amine .

Trimethylsilyl Group Reactivity

The trimethylsilyl (TMS) moiety enables directed metalation and serves as a protecting group:

Directed Ortho Metalation

| Reaction | Conditions | Outcome |

|---|---|---|

| LDA-mediated | LDA (2.2 eq), THF, -78°C → electrophile quench | Functionalization at C2 position of pyridine |

| TMS removal | TBAF (1M in THF), 0°C → RT, 1h | Generates hydroxyl group at C4 |

Example Transformation :

followed by Mitsunobu reaction with alcohols.

Electrophilic Aromatic Substitution

The electron-rich pyridine ring undergoes regioselective substitutions:

| Electrophile | Position | Conditions | Yield* |

|---|---|---|---|

| Nitration | C6 | HNO₃/H₂SO₄, 0°C, 1h | 68% |

| Bromination | C2 | Br₂ (1 eq), AcOH, 50°C, 4h | 72% |

*Yields based on analogous 4-substituted pyridines

Electronic Effects :

Methoxy group (+M effect) directs electrophiles to C6, while TMS (-I effect) deactivates C4, favoring C2/C6 attack.

Cross-Coupling Reactions

The TMS group facilitates silicon-based cross-couplings:

Hiyama-Denmark Coupling

| Partners | Catalyst System | Conditions | Application |

|---|---|---|---|

| Aryl iodides | Pd(OAc)₂/TFP | TBAF, DMF, 80°C | Biaryl synthesis |

| Alkenyl triflates | Ni(acac)₂ | KF, THF, reflux | Stereoselective alkenylation |

Key Advantage : Enables C–C bond formation without pre-functionalization of pyridine .

Functional Group Interconversion

The methoxy group undergoes demethylation and oxidation:

| Transformation | Reagents | Conditions | Products |

|---|---|---|---|

| Demethylation | BBr₃ (3 eq) | DCM, -78°C → RT, 12h | Catechol derivative |

| Oxidation | RuCl₃/NaIO₄ | H₂O/CH₃CN, 0°C, 2h | Pyridone analog |

Caution : Trimethylsilyl groups remain intact under these conditions but may hydrolyze with prolonged aqueous exposure .

Comparative Reaction Table: Analogous Carbamates

Data from structurally similar compounds ( ):

Preparation Methods

Carbamate Formation via Reaction with tert-Butyl Chloroformate

The most common and reliable method for preparing tert-butyl carbamates involves the reaction of an amino-substituted precursor with tert-butyl chloroformate under basic conditions. For tert-Butyl 5-methoxypyridin-3-ylcarbamate (a closely related compound), the synthesis proceeds as follows:

- Starting Material: 5-methoxypyridin-3-amine

- Reagents: tert-Butyl chloroformate, base (triethylamine or sodium carbonate)

- Solvent: Dichloromethane or tetrahydrofuran (THF)

- Conditions: Stirring at room temperature or slightly below, under inert atmosphere to avoid moisture

- Mechanism: The amino group nucleophilically attacks the carbonyl carbon of tert-butyl chloroformate, forming the carbamate linkage and releasing HCl, which is neutralized by the base.

This method yields tert-butyl 5-methoxypyridin-3-ylcarbamate with high purity and yield.

Introduction of the Trimethylsilyl Group

The 4-(trimethylsilyl) substituent on the pyridine ring is typically introduced via silylation reactions, which may involve:

- Starting Material: Halogenated pyridine derivatives (e.g., 4-bromo-5-methoxypyridin-3-amine or carbamate)

- Reagents: Trimethylsilyl reagents such as trimethylsilyl chloride or trimethylsilyl triflate

- Catalysts: Palladium-catalyzed cross-coupling (e.g., Hiyama coupling) or direct silylation using bases

- Solvent: Polar aprotic solvents like DMF or THF

- Conditions: Heating under inert atmosphere, often with added base to facilitate coupling

This step requires careful control to avoid side reactions and to maintain the integrity of the carbamate group.

Alternative Synthetic Routes

Some literature suggests a sequence where the trimethylsilyl group is introduced first on the pyridine ring, followed by methoxylation and carbamate formation. However, the preferred method is to first install the methoxy and carbamate groups, then perform silylation to minimize side reactions and improve regioselectivity.

Summary of Reaction Conditions and Yields

| Step | Starting Material | Reagents & Catalysts | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Carbamate formation | 5-methoxypyridin-3-amine | tert-Butyl chloroformate, triethylamine | DCM or THF | 0–25°C | 80–95 | Standard carbamate synthesis |

| Trimethylsilyl group introduction | 4-bromo-5-methoxypyridin-3-carbamate | Trimethylsilyl chloride, Pd catalyst | DMF or THF | 50–80°C | 60–85 | Pd-catalyzed Hiyama coupling preferred |

| Alternative route (silylation first) | 4-bromo-5-methoxypyridine derivatives | Trimethylsilyl reagents, base | DMF, THF | 40–80°C | Variable | Less common due to selectivity issues |

Research Findings and Analytical Data

Purity and Characterization: The final compound is typically characterized by NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry. Key IR peaks include carbamate carbonyl stretch (~1650 cm⁻¹) and methoxy C–O stretch (~1100 cm⁻¹). NMR confirms the substitution pattern and the presence of the tert-butyl group.

Stability: The carbamate group is stable under mild conditions but can be cleaved under strong acidic or basic hydrolysis.

Functional Group Compatibility: The synthetic methods are compatible with other functional groups, allowing further derivatization.

Q & A

Basic: What synthetic methodologies are optimal for preparing tert-Butyl 5-methoxy-4-(trimethylsilyl)pyridin-3-ylcarbamate?

Methodological Answer:

The compound is synthesized via a multi-step approach:

Amine Protection : React 5-methoxy-4-(trimethylsilyl)pyridin-3-amine with tert-butyl chloroformate in an inert atmosphere (e.g., N₂ or Ar) under basic conditions (e.g., triethylamine or pyridine) at 0–5°C to prevent side reactions .

Trimethylsilyl Introduction : Incorporate the trimethylsilyl (TMS) group using trimethylsilyl chloride (TMSCl) in the presence of a mild base (e.g., imidazole) to ensure regioselective protection of the pyridine ring .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (from ethanol/water) to achieve >95% purity. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Critical analytical techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the carbamate and TMS groups. The tert-butyl group shows a singlet at ~1.3 ppm (¹H) and ~28 ppm (¹³C). The TMS group resonates at ~0.1 ppm (¹H) and ~0–5 ppm (¹³C) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <3 ppm error.

- HPLC : Use a reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus) with UV detection at 254 nm to confirm purity >98% .

Advanced: What are the key stability considerations for this compound under varying experimental conditions?

Methodological Answer:

- Moisture Sensitivity : The TMS group is hydrolytically labile. Store under anhydrous conditions (e.g., molecular sieves, argon atmosphere) at –20°C .

- Thermal Stability : Decomposition occurs above 80°C. Avoid prolonged heating during reactions; use microwave-assisted synthesis for controlled conditions.

- Light Sensitivity : Protect from UV light to prevent carbamate degradation. Use amber glassware for storage .

Advanced: How does the trimethylsilyl group influence regioselectivity in subsequent functionalization reactions?

Methodological Answer:

The TMS group acts as a temporary protecting group :

- Steric Hindrance : Directs electrophilic substitution to the less hindered C2 or C6 positions of the pyridine ring.

- Ortho-Directing Effects : Enhances nucleophilic aromatic substitution (e.g., Suzuki coupling) at the C4 position adjacent to the carbamate .

- Removal : Use tetrabutylammonium fluoride (TBAF) in THF to cleave the TMS group post-functionalization .

Advanced: What strategies resolve contradictions in reactivity data between this compound and its analogs?

Methodological Answer:

- Comparative Kinetic Studies : Perform time-resolved NMR or LC-MS to monitor reaction pathways. For example, compare hydrolysis rates of the TMS group in polar vs. non-polar solvents .

- Computational Modeling : Use DFT (e.g., Gaussian 16) to calculate charge distribution and identify electronic effects of the methoxy and carbamate groups on reactivity .

- Isolation of Intermediates : Trap transient species (e.g., silyl ethers) using low-temperature (–78°C) quench techniques .

Advanced: What role does this compound play in medicinal chemistry or drug discovery pipelines?

Methodological Answer:

- Intermediate for Bioactive Molecules : The carbamate group serves as a protecting group for amines in peptide synthesis or kinase inhibitor development.

- Pharmacophore Optimization : The TMS group enhances lipophilicity (logP ~3.5), improving blood-brain barrier penetration in CNS-targeted compounds .

- Case Study : Used in the synthesis of pyridine-based protease inhibitors, where the TMS group is later replaced with fluorinated moieties for improved target binding .

Advanced: How can researchers troubleshoot low yields in cross-coupling reactions involving this compound?

Methodological Answer:

- Catalyst Screening : Test Pd(PPh₃)₄, PdCl₂(dppf), or XPhos Pd G3 for Suzuki-Miyaura couplings. Optimize ligand-to-metal ratios (e.g., 1:1 to 2:1) .

- Solvent Effects : Use DMF or THF for polar substrates; toluene for sterically hindered partners.

- Temperature Control : Perform reactions at 60–80°C for 12–24 hours. Monitor via TLC (silica, UV visualization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.